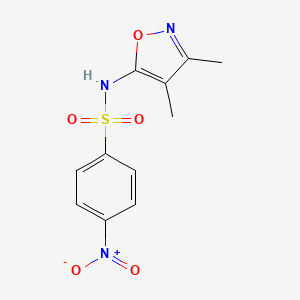

N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide

Description

N-(3,4-Dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide (hereafter referred to as Compound 13) is a sulfonamide derivative synthesized via the reaction of 5-amino-3,4-dimethylisoxazole with p-nitrobenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine and dimethylaminopyridine. The reaction yields 41% of the product after purification by silica gel chromatography .

Properties

CAS No. |

184644-22-2 |

|---|---|

Molecular Formula |

C11H11N3O5S |

Molecular Weight |

297.29 g/mol |

IUPAC Name |

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C11H11N3O5S/c1-7-8(2)12-19-11(7)13-20(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,13H,1-2H3 |

InChI Key |

UFDPLUYEUOHMIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethylisoxazole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and anticancer properties.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Materials Science: Isoxazole derivatives, including this compound, are explored for their potential use in organic electronics and as UV stabilizers.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The nitro group can also undergo bioreduction to form reactive intermediates that can damage bacterial DNA .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- The urea-linked derivatives (15f–i) exhibit varied Rf values and mass spectral data, reflecting differences in polarity and molecular weight due to substituents like fluorine, trifluoromethyl, and methoxy groups .

- The quinazoline hybrid (Compound 6) shows a higher synthesis yield (77%) compared to Compound 13, suggesting better reaction efficiency with bulkier aromatic groups .

Pharmacological Profiles

Table 2: Pharmacological Comparison of Analogues

Key Observations :

Structural and Crystallographic Insights

- Crystal Structure Analogue: 4-((4,4-Dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide (–7) was characterized via X-ray diffraction, revealing hydrogen-bonded dimers and π-π stacking.

Biological Activity

N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide is characterized by the following structural features:

- Chemical Formula : C₁₃H₁₅N₃O₄S

- Molecular Weight : 305.34 g/mol

- IUPAC Name : N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide

This compound exhibits a sulfonamide functional group, which is known for its antibacterial properties, as well as an isoxazole ring that may contribute to its biological activity.

Synthesis

The synthesis of N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3,4-dimethylisoxazole. The general synthetic route can be summarized as follows:

- Preparation of 3,4-Dimethylisoxazole : This can be synthesized through the reaction of 2-methylacetylacetonitrile with hydroxylamine, followed by acidic hydrolysis.

- Formation of the Sulfonamide : The 3,4-dimethylisoxazole is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to yield the final product.

Biological Activity

The biological activity of N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide has been investigated across various studies, revealing its potential as an antibacterial agent and a selective endothelin receptor antagonist.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-negative bacteria. Its mechanism of action is believed to involve inhibition of bacterial folate synthesis pathways, similar to other sulfonamides. A study reported an IC50 value indicating effective inhibition of bacterial growth at concentrations as low as 600 nM against specific bacterial strains .

Endothelin Receptor Antagonism

N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide has also been identified as a selective antagonist for endothelin receptors, particularly ET_A and ET_B. The reported IC50 values are 600 nM for ET_A and 2200 nM for ET_B receptors . This antagonism suggests potential applications in treating conditions related to endothelin overactivity, such as pulmonary hypertension and heart failure.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and therapeutic potential of N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide:

- Study on Antibacterial Efficacy :

- Endothelin Receptor Studies :

Safety Profile

While N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide shows promising biological activity, it is essential to consider its safety profile. Reports indicate mild toxicity upon ingestion and potential teratogenic effects observed in animal studies . Further research is necessary to fully understand its safety and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.